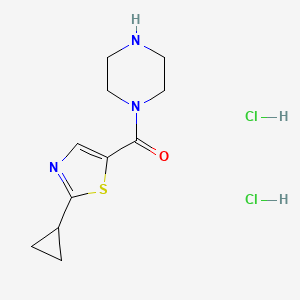

1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

(2-cyclopropyl-1,3-thiazol-5-yl)-piperazin-1-ylmethanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3OS.2ClH/c15-11(14-5-3-12-4-6-14)9-7-13-10(16-9)8-1-2-8;;/h7-8,12H,1-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTWPBODIGRJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(S2)C(=O)N3CCNCC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine dihydrochloride involves several stepsThe piperazine moiety is then attached through a series of reactions, and the final product is obtained as a dihydrochloride salt . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Antimicrobial Activity

Studies have shown that compounds containing thiazole structures exhibit significant antimicrobial properties. The thiazole ring in 1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine dihydrochloride may contribute to its effectiveness against various bacterial strains. Research indicates that derivatives of thiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them suitable candidates for developing new antibiotics .

Anticancer Properties

Research has indicated that compounds similar to this compound may exhibit anticancer activity by targeting specific pathways involved in tumor growth and survival. For example, studies on related thiazole derivatives have demonstrated their ability to inhibit receptor tyrosine kinases (RTKs) such as VEGFR2, which plays a crucial role in angiogenesis and cancer progression . The potential for this compound to act as an RTK inhibitor warrants further investigation.

Central Nervous System Effects

Piperazine derivatives are known for their neuropharmacological effects. The presence of the piperazine ring in this compound suggests potential applications in treating central nervous system disorders such as anxiety and depression. Preliminary studies on similar compounds have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways .

Anti-inflammatory Activity

Thiazole-containing compounds have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The compound's structure suggests it may interact with inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives and assessed their antimicrobial activity against various pathogens. The results indicated that compounds similar to this compound demonstrated significant inhibition of bacterial growth, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of thiazole derivatives highlighted the ability of these compounds to induce apoptosis in cancer cell lines. The study found that specific modifications to the thiazole structure enhanced cytotoxicity against colorectal cancer cells, suggesting that this compound could be a valuable lead compound for further development .

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Thiazole-Containing Piperazine Derivatives

- 1-[(1,3-Thiazol-5-yl)methyl]piperazine trihydrochloride (CAS 2059941-68-1): Structural Difference: A methylene (-CH2-) linker instead of a carbonyl (-CO-) group connects the thiazole to piperazine. Molecular Weight: 292.66 g/mol (trihydrochloride) vs. ~300–350 g/mol (estimated for the target compound) .

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride :

Cyclopropyl-Substituted Piperazine Derivatives

- Impact: The direct cyclopropyl-thiazole linkage in the target compound may confer rigidity, optimizing interactions with hydrophobic binding pockets .

Aryl-Substituted Piperazine Derivatives

- 1-(2-Methoxyphenyl)piperazine dihydrochloride (CAS 38869-49-7): Structural Difference: A methoxyphenyl group replaces the thiazole-carbonyl moiety. Impact: Methoxyphenyl groups are common in serotonin receptor ligands (e.g., 5-HT1A agonists), whereas the thiazole-carbonyl group may target different receptors, such as monoamine transporters . Molecular Weight: 265.18 g/mol .

1-(2-Fluorophenyl)piperazine dihydrochloride (CAS 76835-09-1) :

Piperazine Derivatives with Bulky Substituents

- Buclizine Hydrochloride (1-(4-tert-butylbenzyl)-4-(4-chlorobenzhydryl)piperazine dihydrochloride) :

Pharmacological and Physicochemical Properties

Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Solubility (Salt Form) | Key Functional Groups |

|---|---|---|---|

| Target Compound | ~320 (estimated) | High (dihydrochloride) | Thiazole, cyclopropyl, carbonyl |

| 1-[(1,3-Thiazol-5-yl)methyl]piperazine | 292.66 | High (trihydrochloride) | Thiazole, methylene |

| 1-(2-Methoxyphenyl)piperazine | 265.18 | Moderate | Methoxyphenyl |

| 1-(2-Fluorophenyl)piperazine | 253.14 | Moderate | Fluorophenyl |

Pharmacological Implications

- Target Selectivity: The thiazole-carbonyl motif may interact with monoamine transporters (e.g., SERT, NET, DAT) similar to GBR12935, a piperazine-based dopamine reuptake inhibitor .

Biological Activity

1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine dihydrochloride is a compound that integrates a thiazole moiety with a piperazine ring, which has been the subject of various studies due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄Cl₂N₂OS

- Molecular Weight : 310.243 g/mol

- LogP : 0.429

- Hydrogen Bond Acceptors : 4

Antinociceptive Effects

Research has demonstrated that compounds containing both thiazole and piperazine rings exhibit significant antinociceptive properties. A study synthesized various thiazole-piperazine derivatives and evaluated their antinociceptive effects using formalin-induced pain models. The results indicated that certain derivatives of this compound showed promising analgesic activity comparable to standard analgesics like morphine .

Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies revealed that derivatives of thiazole-piperazine exhibited cytotoxic effects against various cancer cell lines, including breast cancer cells. The IC50 values for some derivatives were reported in the range of 10–30 µM, indicating moderate to significant efficacy against these cell lines .

p38 MAP Kinase Inhibition

One of the notable mechanisms through which this compound exerts its biological effects is through the inhibition of p38 MAP kinase. This pathway is crucial in regulating inflammatory responses and cytokine production. Compounds similar to this one have been shown to inhibit p38 MAP kinase activity, which could potentially lead to therapeutic applications in treating cytokine-mediated diseases .

Interaction with PARP1

Recent studies have highlighted the interaction of thiazole-piperazine derivatives with poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme involved in DNA repair mechanisms. The inhibition of PARP1 by these compounds suggests their potential use as chemotherapeutic agents targeting cancer cells that rely on PARP for survival .

Study on Antinociceptive Activity

In a controlled study, researchers synthesized several thiazole-piperazine compounds and tested them in animal models for pain relief. The compound demonstrated a significant reduction in pain scores compared to control groups, suggesting its potential as an effective analgesic .

Antitumor Efficacy Evaluation

A recent evaluation involved testing the cytotoxic effects of this compound against human breast cancer cell lines. The compound exhibited an IC50 value comparable to known chemotherapeutics, indicating its potential as a candidate for further development in oncology .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine dihydrochloride with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclopropane-thiazole intermediate formation, followed by coupling with piperazine. Critical factors include:

- Reaction Solvents : Use of polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency .

- Activating Agents : Carbodiimides (e.g., EDC or DCC) for amide bond formation between the thiazole carbonyl and piperazine .

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiazole synthesis | Cyclopropane carboxaldehyde, thiourea, H2SO4 | 65 | 85% |

| Coupling | Piperazine, EDC, DMF, 60°C | 78 | 92% |

| Salt formation | HCl gas in EtOH | 90 | 98% |

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl (δ 1.2–1.5 ppm) and thiazole (δ 7.8–8.2 ppm) protons .

- Mass Spectrometry : ESI-MS for molecular ion [M+H]+ at m/z 311.2 (free base) and chloride adducts .

- X-ray Crystallography : For absolute configuration verification (if single crystals form) .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer :

- Store in airtight, light-resistant containers at 2–8°C.

- Avoid prolonged exposure to humidity (>60% RH), as hygroscopic degradation can form undesired hydrates .

- Monitor stability via periodic HPLC analysis (retention time shifts indicate degradation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous piperazine-thiazole derivatives?

- Methodological Answer :

- Comparative SAR Analysis : Use ’s table to identify substituent effects (e.g., cyclopropyl vs. methyl groups on thiazole) impacting receptor binding .

- Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 vs. CHO) and buffer conditions (pH 7.4, 37°C) to minimize variability .

- Dose-Response Curves : Re-evaluate IC50 values under controlled ATP concentrations (e.g., kinase assays) .

Q. What experimental design strategies mitigate challenges in studying this compound’s metabolic stability?

- Methodological Answer :

- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors and LC-MS/MS to track metabolite formation (e.g., oxidative dealkylation of piperazine) .

- Isotope Labeling : Incorporate ¹⁴C at the cyclopropyl group to trace degradation pathways .

- Cross-Species Comparison : Test metabolic rates in microsomes from ≥3 species to identify human-relevant pathways .

Q. How can computational modeling guide the optimization of this compound’s selectivity for target receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes to off-targets (e.g., serotonin receptors vs. kinase targets) .

- MD Simulations : Run 100-ns trajectories to assess piperazine-thiazole conformational flexibility in aqueous vs. lipid bilayer environments .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for cyclopropyl substituent modifications to prioritize synthetic targets .

Q. What hybrid methodologies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 Knockout : Silence putative targets (e.g., PI3K isoforms) in cell lines to confirm on-target effects .

- SPR Biosensing : Measure real-time binding kinetics (ka/kd) to immobilized receptors .

- Transcriptomics : RNA-seq post-treatment to identify downstream pathways (e.g., apoptosis vs. autophagy markers) .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.